molecular formula C10H18ClNO3 B2367227 Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride CAS No. 2378490-32-3

Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride

Cat. No. B2367227
CAS RN: 2378490-32-3
M. Wt: 235.71
InChI Key: VCPQCCHXWPTJAA-YWUTZLAHSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyridine derivative would depend on its exact structure. Pyridine itself is a colorless liquid with an unpleasant smell. It is miscible with water and most organic solvents .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has led to the synthesis of various novel derivatives of Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride. For instance, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives have been synthesized starting from certain pyridine compounds. These derivatives are anticipated to possess antihypertensive properties (Kumar & Mashelker, 2006). Additionally, trifluoromethylated pyrano[4,3-b]pyrans and their derivatives have been synthesized through one-pot three-component reactions, contributing to the field of fluorinated fused heterocyclic compounds (Wang et al., 2012).

Investigation of Tautomerism and Structural Stability

Studies have also focused on the tautomerism of aza heterocycles, exploring the structure of spontaneous transformation products in crystal and solution. The stability of these compounds in different states and their transformation products in various conditions have been meticulously analyzed, contributing valuable knowledge to the understanding of the chemical behavior of related compounds (Gubaidullin et al., 2014).

Antimicrobial Activity Studies

Several novel compounds have been synthesized and their antimicrobial activities have been studied, demonstrating significant activity against various bacterial and fungal strains. This highlights the potential therapeutic applications of these compounds in combating infectious diseases (Zhuravel et al., 2005).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary widely depending on their structure and the functional groups they contain. Some pyridine derivatives are used in medicine due to their biological activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a specific pyridine derivative would depend on its exact structure. Pyridine is harmful if swallowed, inhaled, or comes into contact with the skin. It is also flammable .

Future Directions

The future directions in the study of pyridine derivatives could involve the development of new synthesis methods, the discovery of new reactions, and the exploration of new applications in medicine and other fields .

properties

IUPAC Name

methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-10(12)7-4-8-6-14-3-2-9(8)11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQCCHXWPTJAA-YWUTZLAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCCC2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2COCC[C@@H]2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride

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